Maximin H2: Structural Dynamics and Therapeutic Potential
Maximin H2: Structural Dynamics and Therapeutic Potential
This guide details the amino acid sequence, structural characteristics, and mechanism of action of Maximin H2 , a potent antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese red belly toad (Bombina maxima).
[1]
Executive Summary
Maximin H2 is a cationic, amphipathic peptide belonging to the Maximin family of host defense peptides. Derived from the Bombina maxima toad, it shares homology with the Bombinin H family found in other Bombina species. Unlike many AMPs that target only bacteria, Maximin H2 exhibits a broad spectrum of activity, including significant cytotoxicity against tumor cells and hemolytic activity against erythrocytes. Its structure—characterized by an N-terminal "kink" driven by a proline residue and a hydrophobic α-helical core—facilitates aggressive membrane disruption, distinguishing it as a lytic agent rather than a subtle metabolic inhibitor.[1]
Amino Acid Sequence & Physicochemical Properties[1][2][3][4]
Primary Sequence
The primary structure of Maximin H2 consists of 20 amino acids.[2][1] A defining feature is the presence of a Proline at position 4, which acts as a structural hinge, and a C-terminal amidation which is critical for its stability and cationic charge.
Sequence: Ile-Leu-Gly-Pro-Val-Leu-Ser-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile-NH₂[1]
One-Letter Code: ILGPVLSMVGSALGGLIKKI-NH₂[2][1][3]
Physicochemical Profile
| Property | Value | Notes |
| Length | 20 Residues | Short chain, typical of membrane-active AMPs.[1] |
| Net Charge | +3 | Derived from N-terminus and two Lysine (K) residues at positions 18 and 19.[2][1] |
| Hydrophobicity | High (~60%) | Rich in aliphatic residues (Ile, Leu, Val, Ala).[1] |
| Isoelectric Point (pI) | ~10.5 | Highly basic, facilitating attraction to anionic bacterial membranes.[2][1] |
| Structural Motif | Helix-Hinge-Helix | Proline-4 induces a kink; Glycine residues provide flexibility.[2][1] |
Sequence Visualization (DOT)
The following diagram illustrates the sequence flow and the segregation of hydrophobic and cationic domains.
Figure 1: Primary sequence of Maximin H2 highlighting the hydrophobic core (Red) and C-terminal cationic anchor (Blue).[2][1] Proline-4 (Green) acts as a structural hinge.[2][1]
Structural Characterization
Secondary Structure
In aqueous solution, Maximin H2 is largely unstructured (random coil).[2][1] However, upon partitioning into membrane-mimetic environments (e.g., SDS micelles, DPC, or TFE), it adopts a distinct amphipathic α-helical conformation .[1]
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N-Terminal Kink: The Proline at position 4 prevents the formation of a continuous helix from the very start.[2][1] The segment Ile1-Pro4 likely forms a flexible loop or extended strand, while the segment Val5-Ile20 forms the primary α-helix.[1]
-
Amphipathicity: The helix is amphipathic, meaning hydrophobic residues align on one face of the helix while polar/charged residues align on the opposite face. This segregation is the driving force for membrane insertion.[2][1]
Homology to Bombinin H
Maximin H2 is homologous to the Bombinin H peptides found in Bombina variegata.[1] A unique feature of Bombinin H peptides is the post-translational isomerization of the second residue (Leucine or Isoleucine) to a D-amino acid (e.g., D-allo-Ile).[2][1]
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Note: While common in the Bombinin H family, the presence of a D-amino acid in Maximin H2 specifically has not been universally confirmed in all isolates, and synthetic versions (all-L) retain significant potency.[1] The gene-encoded precursor contains only L-amino acids.[1]
Mechanism of Action
Maximin H2 functions primarily through membrane disruption .[2][1] Unlike antibiotics that target specific receptors, Maximin H2 exploits the fundamental physical properties of the lipid bilayer.
The "Carpet" and "Toroidal Pore" Models[1][2]
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Electrostatic Attraction: The cationic C-terminus (Lys18, Lys19) attracts the peptide to the negatively charged headgroups of bacterial membranes (LPS in Gram-negative, Teichoic acids in Gram-positive).[1]
-
Surface Accumulation: Peptides accumulate parallel to the membrane surface (the "Carpet" phase).[2][1] The hydrophobic face buries into the lipid tail region, expanding the outer leaflet.
-
Membrane Lysis: When a threshold concentration is reached, the membrane curvature strain becomes unsustainable.[1] The peptides may flip to a transmembrane orientation, dragging lipids with them to form toroidal pores , or simply disintegrate the membrane in a detergent-like manner.
Hemolytic Activity
A critical limitation of Maximin H2 for systemic therapeutic use is its hemolytic activity .[2][1] Because the peptide is highly hydrophobic and lacks high specificity for bacterial lipids over zwitterionic mammalian lipids (like phosphatidylcholine), it can lyse red blood cells.[2][1]
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Toxicity: Maximin H2 is more hemolytic than its counterpart Maximin 3, likely due to its higher hydrophobicity and lack of a central polar interruption.
Mechanism Diagram (DOT)
Figure 2: Mechanism of Action. Maximin H2 transitions from surface binding to membrane disruption via pore formation or micellization.[2][1]
Experimental Protocols for Study
To validate the structure and activity of Maximin H2, the following protocols are standard in the field.
Peptide Synthesis & Purification[1][2]
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Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[2][1]
-
C-Terminal Modification: The C-terminus must be amidated (-NH₂) to mimic the natural peptide; a free carboxyl group significantly reduces activity.[2][1]
-
Validation: Purify via RP-HPLC (C18 column) and verify mass using MALDI-TOF MS (Expected Mass: ~1965 Da).
Circular Dichroism (CD) Spectroscopy[1][2]
-
Purpose: To determine secondary structure in different environments.
-
Solvents: Phosphate buffer (Random coil control) vs. 50% TFE or 30 mM SDS micelles (Membrane mimic).[2][1]
-
Signature: Look for double minima at 208 nm and 222 nm, indicative of α-helicity.[1]
Minimal Inhibitory Concentration (MIC) Assay
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[2][1]
-
Protocol: Broth microdilution method in cation-adjusted Mueller-Hinton broth.
-
Range: Maximin H2 typically exhibits MICs in the range of 2–20 µg/mL depending on the strain.[2][1]
References
-
Lai, R., et al. (2002). Antimicrobial peptides from skin secretions of Chinese red belly toad Bombina maxima.[1] Peptides.[2][1][4][5][6][7][8][9][10][11]
-
UniProt Consortium. UniProtKB - P83082 (M3H2_BOMMX).[2][1] Maximins 3/H2 Precursor.[2][1]
-
Wang, G., et al. The Antimicrobial Peptide Database (APD3).[1][2][1]
-
Simmaco, M., et al. (2009). Antimicrobial peptides from amphibian skin: what do they tell us? Biopolymers.[2][1][4][6][10]
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- 9. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
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